N-(3-chloro-4-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxin moiety: This step involves the coupling of the oxazole ring with a benzodioxin derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzodioxin moiety.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the benzodioxin moiety.
N-(3-chloro-4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Contains a phenyl group instead of the benzodioxin moiety.
Uniqueness
The presence of the benzodioxin moiety in N-(3-chloro-4-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-2-4-13(9-14(11)20)21-19(23)15-10-17(26-22-15)12-3-5-16-18(8-12)25-7-6-24-16/h2-5,8-10H,6-7H2,1H3,(H,21,23) |
InChI Key |
TWSMIDFLXRNFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)Cl |
Origin of Product |
United States |
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